(S)-2-aminobutan-1-ol (CAS 5856-62-2) is an enantiopure, aliphatic chiral amino alcohol that serves as a critical building block in the pharmaceutical and fine chemical industries. Operating as a bifunctional precursor, it features both a primary amine and a primary alcohol, enabling straightforward cyclization and condensation reactions. As a liquid at room temperature with a boiling point of 172-174 °C, it integrates seamlessly into standard continuous-flow and batch reactor setups. Procurement of this specific (S)-enantiomer (typically ≥98% ee) is primarily driven by its indispensable role in synthesizing active pharmaceutical ingredients (APIs) where strict stereochemical control is mandated by regulatory bodies to ensure drug efficacy and safety .
Substituting enantiopure (S)-2-aminobutan-1-ol with its racemic counterpart (CAS 96-20-8) or the (R)-enantiomer introduces catastrophic failures in downstream pharmaceutical applications. In the synthesis of the anti-tuberculosis drug ethambutol, the use of the racemate or the (R)-enantiomer generates (R,R)-ethambutol, a toxic byproduct that causes irreversible optic neuritis and blindness. Furthermore, attempting to procure the cheaper racemate and resolve it in-house requires complex unit operations—such as diastereomeric salt formation with L-tartaric acid followed by bipolar membrane electrodialysis—which severely inflate energy costs and cap theoretical yields at 50% per cycle. Consequently, direct procurement of the (S)-enantiomer is not merely a preference, but a strict regulatory and process-economic necessity [1].
The synthesis of ethambutol requires strict stereocontrol, as the enantiomers exhibit drastically different pharmacological profiles. Direct utilization of (S)-2-aminobutan-1-ol yields (S,S)-ethambutol, the active bacteriostatic agent. In contrast, using racemic 2-aminobutanol produces a mixture containing (R,R)-ethambutol, which is highly toxic and causes blindness [1].
| Evidence Dimension | Enantiomeric safety in API synthesis |
| Target Compound Data | (S)-2-aminobutanol directly yields the safe, active (S,S)-ethambutol. |
| Comparator Or Baseline | Racemic 2-aminobutanol yields a mixture containing toxic (R,R)-ethambutol. |
| Quantified Difference | Bypassing the racemate eliminates the risk of synthesizing the blindness-inducing (R,R)-isomer and avoids a 50% loss of starting material. |
| Conditions | API synthesis for human administration |
Procurement of the enantiopure (S)-form is mandatory to meet FDA/EMA safety regulations and avoid catastrophic drug toxicity.
Procuring enantiopure (S)-2-aminobutan-1-ol directly bypasses the energy-intensive chiral resolution required when starting from the racemate. Resolving racemic 2-aminobutanol via diastereomeric salt formation with L-tartaric acid and subsequent bipolar membrane electrodialysis (BMED) consumes significant energy and requires additional reagents. BMED resolution processes consume approximately 1.88 kWh/kg of energy to achieve a 92.28% conversion rate at 98.2% purity [1]. Direct procurement of the (S)-enantiomer (≥98% ee) eliminates these capital-intensive unit operations.
| Evidence Dimension | Energy and unit operations for chiral resolution |
| Target Compound Data | Commercial (S)-2-aminobutanol is ready for direct coupling (≥98% ee). |
| Comparator Or Baseline | In-house resolution of racemic 2-aminobutanol via BMED requires 1.88 kWh/kg. |
| Quantified Difference | Direct procurement saves 1.88 kWh/kg in energy costs, eliminates resolving agent consumption, and avoids the 50% theoretical yield cap per resolution cycle. |
| Conditions | Industrial-scale chiral separation and API manufacturing |
Eliminating in-house chiral resolution drastically reduces energy consumption, cycle times, and waste generation in commercial API production.
In the modern asymmetric synthesis of the antiepileptic drug levetiracetam, (S)-2-aminobutan-1-ol serves as the critical chiral starting point. It is converted to (S)-2-aminobutyramide or directly cyclized to form the core pyrrolidone ring. The (R)-enantiomer of levetiracetam possesses zero antiepileptic activity [1]. By procuring the pure (S)-enantiomer rather than the (R)-enantiomer or the racemate, manufacturers ensure that 100% of the theoretical conversion yields the pharmacologically active form, entirely bypassing the need for downstream chiral chromatography.
| Evidence Dimension | Stereocontrol and yield in API synthesis |
| Target Compound Data | (S)-2-aminobutanol yields 100% active (S)-levetiracetam (theoretical). |
| Comparator Or Baseline | (R)-2-aminobutanol yields (R)-levetiracetam, which has 0% antiepileptic activity. |
| Quantified Difference | Starting with the pure (S)-precursor prevents a 50% or total loss of product efficacy compared to racemic or (R)-based synthesis routes. |
| Conditions | Asymmetric synthesis of levetiracetam/brivaracetam |
Maximizing the yield of the active API enantiomer directly improves manufacturing margins and eliminates costly downstream chiral purification steps.
(S)-2-aminobutan-1-ol is widely used to synthesize chiral oxazoline and bis(oxazoline) ligands for transition-metal catalysis. The choice of amino alcohol dictates the steric bulk at the stereocenter of the resulting ligand. (S)-2-aminobutanol provides an ethyl group, offering an intermediate steric profile compared to the methyl group from (S)-alaninol or the isopropyl group from (S)-valinol [1]. This specific steric hindrance is often necessary to optimize enantiomeric excess (ee) in specific palladium- or nickel-catalyzed allylic alkylations where valinol is too bulky and alaninol is too small.
| Evidence Dimension | Steric bulk of the oxazoline substituent |
| Target Compound Data | (S)-2-aminobutanol provides an ethyl (-CH2CH3) group. |
| Comparator Or Baseline | (S)-alaninol (methyl) and (S)-valinol (isopropyl). |
| Quantified Difference | The ethyl group provides a distinct steric environment that can fine-tune catalyst enantioselectivity when methyl is insufficient and isopropyl causes excessive steric clash. |
| Conditions | Transition-metal catalyzed asymmetric synthesis using oxazoline ligands |
Access to the ethyl-substituted chiral auxiliary allows process chemists to optimize enantiomeric excess in catalytic reactions where other common amino alcohols fail.
Driven by the strict requirement to avoid the blindness-inducing (R,R)-isomer, (S)-2-aminobutan-1-ol is the mandatory precursor for synthesizing (S,S)-ethambutol. Its direct use bypasses the need for complex in-house chiral resolution, ensuring regulatory compliance and maximizing process yield[1].
As a critical chiral building block, (S)-2-aminobutan-1-ol is utilized in the asymmetric synthesis of levetiracetam and brivaracetam. Procuring the pure (S)-enantiomer ensures that the final API possesses the required antiepileptic activity, eliminating the waste and cost associated with racemic synthesis and downstream chiral chromatography [2].
In the development of homogeneous catalysts, (S)-2-aminobutan-1-ol is condensed with nitriles or carboxylic acids to form chiral oxazoline and bis(oxazoline) ligands. The resulting ethyl-substituted stereocenter provides a unique steric environment, allowing chemists to fine-tune enantioselectivity in palladium, nickel, and ruthenium-catalyzed transformations where standard valinol or alaninol derivatives are suboptimal [3].
Beyond its role as a structural building block, (S)-2-aminobutan-1-ol is employed as a resolving agent to separate racemic mixtures of chiral acids. Its specific basicity and steric profile allow for the efficient crystallization of diastereomeric salts, facilitating the industrial-scale resolution of high-value acidic intermediates[4].
Corrosive;Irritant